molecular formula C15H11BrO3 B11548875 4-Acetylphenyl 3-bromobenzoate

4-Acetylphenyl 3-bromobenzoate

Cat. No.: B11548875
M. Wt: 319.15 g/mol
InChI Key: OKXIXQUCHJSABM-UHFFFAOYSA-N
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Description

4-Acetylphenyl 3-bromobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an acetyl group attached to a phenyl ring and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylphenyl 3-bromobenzoate typically involves the esterification of 4-acetylphenol with 3-bromobenzoic acid. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as Lewis acids can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoate moiety can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed:

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of 4-acetylphenyl 3-carboxybenzoate.

    Reduction: Formation of 4-(1-hydroxyethyl)phenyl 3-bromobenzoate.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Acetylphenyl 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-Acetylphenyl 3-bromobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the acetyl group is converted to a carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 4-Acetylphenyl 4-bromobenzoate
  • 4-Acetylphenyl 2-bromobenzoate
  • 4-Acetylphenyl 3-chlorobenzoate

Comparison: 4-Acetylphenyl 3-bromobenzoate is unique due to the specific positioning of the bromine atom on the benzoate moiety, which can influence its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity towards nucleophiles and electrophiles.

Properties

Molecular Formula

C15H11BrO3

Molecular Weight

319.15 g/mol

IUPAC Name

(4-acetylphenyl) 3-bromobenzoate

InChI

InChI=1S/C15H11BrO3/c1-10(17)11-5-7-14(8-6-11)19-15(18)12-3-2-4-13(16)9-12/h2-9H,1H3

InChI Key

OKXIXQUCHJSABM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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